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Compound of Interest

Compound Name: Sanggenol L

CAS No.: 329319-20-2

Cat. No.: B1246199

Get Quote

Executive Summary
Sanggenol L (SGL) is a prenylated flavonoid and Diels-Alder adduct isolated from the root

bark of Morus alba (White Mulberry). While historically characterized for its potent anti-

neoplastic properties—inducing lethal autophagy in gastric and prostate cancer lines—

emerging pharmacodynamic profiling suggests a significant, context-dependent

neuroprotective potential.

This guide analyzes the dualistic nature of Sanggenol L. Unlike simple antioxidants, SGL

functions as a signaling modulator, exhibiting differential effects on the PI3K/Akt/mTOR and

NF-κB pathways depending on the cellular stress state. In neoplastic cells, it drives apoptosis;

in injured somatic tissue (and potentially neurons), it promotes survival and suppresses

inflammation. This whitepaper synthesizes current mechanistic data to propose Sanggenol L
as a candidate for mitigating neuroinflammatory conditions and ischemic injury.

Chemical Profile & Pharmacokinetics
Sanggenol L belongs to a unique class of mulberry Diels-Alder adducts (MDAAs). Its structural

complexity, characterized by isoprenyl groups, enhances its lipophilicity compared to glycosidic
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flavonoids, suggesting favorable blood-brain barrier (BBB) permeability potential, although

specific in vivo BBB transport kinetics require further validation.

Property Description

IUPAC Name

(2S)-2-[2,4-dihydroxy-3-(3-methylbut-2-

enyl)phenyl]-5,7-dihydroxy-3-(3-methylbut-2-

enyl)-2,3-dihydrochromen-4-one

Source Morus alba L. (Root Bark)

Class Prenylated Flavonoid / Diels-Alder Adduct

Molecular Weight ~424.49 g/mol

Solubility DMSO (High), Ethanol (Moderate), Water (Low)

Key Structural Feature
C-3 and C-8 prenylation (critical for membrane

interaction and kinase binding)

Mechanistic Pathways of Neuroprotection
The therapeutic potential of Sanggenol L rests on its ability to modulate two critical axes:

Neuroinflammation and Cell Survival.[1]

The NF-κB / MAPK Anti-Inflammatory Axis
In models of systemic inflammation (e.g., LPS-induced sepsis), Sanggenol L acts as a potent

suppressor of the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism: SGL inhibits the phosphorylation of IκBα, preventing its degradation. This

sequesters the p65/p50 NF-κB complex in the cytoplasm, blocking its nuclear translocation.

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes

(iNOS, COX-2).[2] This mechanism is directly translatable to microglial activation in

neurodegenerative states.

The PI3K / Akt / mTOR Survival Switch
Sanggenol L exhibits a " Janus-faced" pharmacology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1246199/docs?utm_src=pdf-body#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10878147/
https://www.benchchem.com/product/b1246199/docs?utm_src=pdf-body#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987476/
https://www.benchchem.com/product/b1246199/docs?utm_src=pdf-body#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Cancer Cells (e.g., Prostate, Gastric): SGL inhibits PI3K/Akt, leading to cell cycle arrest

and apoptosis.

In Injured Tissue (e.g., Ischemic Myocardium): SGL activates PI3K/Akt.[3] This

phosphorylation cascade inhibits pro-apoptotic factors (Bax, Caspase-3) and promotes cell

survival. This "survival switch" is the theoretical basis for its neuroprotective application in

ischemic stroke and excitotoxicity.

Visualization: The Signaling Divergence
The following diagram illustrates how Sanggenol L differentially modulates pathways to

achieve neuroprotection vs. cytotoxicity.
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Caption: Differential signaling modulation by Sanggenol L. In neuroprotective contexts (left), it

suppresses NF-κB and supports Akt-mediated survival. In cancer (right), it triggers ROS-

dependent autophagy.

Preclinical Evidence Synthesis
While direct neuronal studies are evolving, the pharmacological evidence bridges the gap

between myocardial protection and neuroprotection.

Anti-Inflammatory & Ischemic Protection (Rat Model)
In a landmark study on LPS-induced sepsis and myocardial dysfunction, Sanggenol L (10

mg/kg) demonstrated:

Restoration of PI3K/Akt/mTOR signaling: Reversing the LPS-induced suppression of this

survival pathway.

Inhibition of NF-κB: Blocking the p65 subunit translocation.

Result: Significant reduction in tissue apoptosis and inflammatory infiltrate.

Relevance: This mechanism is identical to the required intervention for Ischemic Stroke and

Microglial Neuroinflammation.

Cancer Cytotoxicity vs. Neuronal Safety
Studies on prostate (PC3, DU145) and gastric cancer cells show SGL induces apoptosis at

concentrations of 10–20 µM. Crucially, toxicity assays on normal cells (e.g., HaCaT

keratinocytes) often show significantly higher tolerance, suggesting a therapeutic window

where neurons may be protected at doses that are toxic to hyper-proliferative cells.
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Model System Indication Key Findings Ref

Rat (LPS-Sepsis) Inflammation/Ischemia

Activated

PI3K/Akt/mTOR;

Inhibited NF-κB;

Reduced TNF-α/IL-6.

[1]

Gastric Cancer Neoplasia

Induced ROS-

dependent lethal

autophagy via

AMPK/mTOR axis.

[2]

Melanoma Neoplasia

Triggered Caspase-

dependent and

independent

apoptosis (AIF

pathway).

[3]

Morus Extracts Neuroprotection

Root bark extracts

(containing SGL)

protect SH-SY5Y cells

from ROS.

[4]

Experimental Methodologies
To validate the neuroprotective effects of Sanggenol L, the following standardized protocol is

recommended for researchers. This workflow focuses on BV2 Microglia (neuroinflammation

model) and SH-SY5Y Neurons (neurotoxicity model).

Protocol: Evaluation of Sanggenol L in LPS-Stimulated
BV2 Microglia
Objective: Determine the IC50 for inhibition of neuroinflammatory mediators (NO, TNF-α).

Reagents:

Sanggenol L (Purity >98%, dissolved in DMSO).

Lipopolysaccharide (LPS, E. coli 055:B5).
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Griess Reagent (for Nitric Oxide).

Workflow:

Cell Seeding: Plate BV2 microglia at

cells/well in 24-well plates. Incubate for 24h.

Pre-treatment: Treat cells with Sanggenol L (0.1, 1, 5, 10, 20 µM) for 1 hour prior to

stimulation. Control: Vehicle (DMSO < 0.1%).

Stimulation: Add LPS (final conc. 1 µg/mL) and incubate for 24 hours.

Assay 1 (NO Release): Collect 100 µL supernatant. Mix with 100 µL Griess reagent.

Measure absorbance at 540 nm.

Assay 2 (Cell Viability): Add MTT (0.5 mg/mL) to remaining cells. Incubate 4h. Dissolve

formazan in DMSO. Measure at 570 nm.

Critical Check: Ensure reduction in NO is not due to cell death (Viability must be >90% of

control).

Western Blotting: Lyse cells to probe for p-NF-κB (p65), iNOS, and COX-2.

Visualization: Experimental Workflow

Analysis Phase

Step 1: BV2 Seeding
(2x10^5 cells)

Step 2: SGL Pre-treatment
(1h, 0.1-20 µM)

Step 3: LPS Stimulation
(1 µg/mL, 24h)
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Cells:
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Caption: Recommended workflow for validating anti-neuroinflammatory activity of Sanggenol L
in microglia.

Translational Outlook
Sanggenol L represents a high-value scaffold for drug development due to its dual efficacy in

inflammation and cell survival.

Challenge:Bioavailability. As a prenylated flavonoid, solubility is limited. Formulation

strategies (e.g., nano-encapsulation or cyclodextrin complexes) are required for in vivo

efficacy in CNS models.

Opportunity:Ischemic Stroke. The ability to activate PI3K/Akt in injured tissue while

suppressing the post-ischemic inflammatory storm (NF-κB) makes it a candidate for

reperfusion injury mitigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1246199?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10878147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10878147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4987476/
https://www.semanticscholar.org/paper/f23f092191657cbc1d63d4080dad62d25f64eb17
https://pubmed.ncbi.nlm.nih.gov/28142243/
https://pubmed.ncbi.nlm.nih.gov/28142243/
https://pubmed.ncbi.nlm.nih.gov/28142243/
https://www.benchchem.com/product/b1246199/docs#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://www.benchchem.com/product/b1246199/docs#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://www.benchchem.com/product/b1246199/docs#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://www.benchchem.com/product/b1246199/docs#potential-neuroprotective-effects-of-sanggenol-l-a-technical-analysis
https://www.benchchem.com/product/b1246199?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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